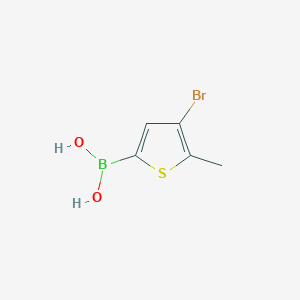

(4-Bromo-5-methylthiophen-2-yl)boronic acid

Descripción general

Descripción

Boronic acids are a class of compounds known for their versatility in organic synthesis and materials science. They serve as crucial intermediates in the construction of complex molecular architectures and are widely used in Suzuki cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic compounds .

Synthesis Analysis

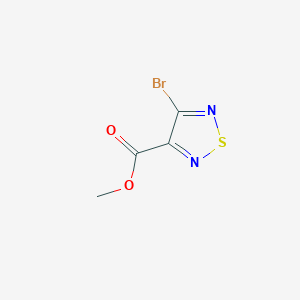

The synthesis of boronic acid derivatives can be achieved through various routes. For instance, the synthesis of ortho-halo-substituted aryl boronic acids can involve regioselective halogenation followed by a Strecker synthesis, as demonstrated in the preparation of 4-(5-bromo/chloropyrazol-1-yl)-2-aminobutyric acids . Additionally, boronic acids can be used in palladium-catalyzed cross-coupling reactions to create conjugated thiadiazole hybrids, showcasing their utility as building blocks in complex organic synthesis .

Molecular Structure Analysis

Boronic acids typically consist of a boron atom connected to two hydroxyl groups and an organic substituent. The boron atom in these compounds exhibits trigonal planar geometry, which can be altered upon complexation with various Lewis bases, such as nitrogen-containing compounds. This interaction can lead to the formation of zwitterions and adducts with unique coordination geometries, as seen in the reactions of tris(pentafluorophenyl)boron with nitrogen-containing compounds .

Chemical Reactions Analysis

Boronic acids participate in a wide range of chemical reactions. They are known to form reversible condensation products, enabling the construction of macrocycles, cages, and polymers . Moreover, boronic acids can act as catalysts or reagents in hydrometallation, alkylation, and aldol-type reactions, as well as in the activation of metallocene complexes for olefin polymerization . The boronic acid moiety can also interact with saccharides to induce chiral orientation in aggregate formations, which is significant in the development of sensor and separation technologies .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their ability to form reversible covalent bonds with diols and other Lewis bases. This reversible binding is central to their role in sensing applications, particularly in the detection of saccharides . Boronic acids are generally stable under typical storage conditions, but their reactivity can be significantly enhanced in the presence of catalysts or when used in conjunction with other reagents, such as in the esterification of alpha-hydroxycarboxylic acids .

Aplicaciones Científicas De Investigación

Palladium-Catalyzed Synthesis and Non-Linear Optical Properties

- Application : The compound is used in palladium-catalyzed synthesis of various analogs with non-linear optical properties. It involves Suzuki cross-coupling reactions and Density Functional Theory (DFT) investigations for determining structural characteristics and reactivity descriptors of the synthesized molecules (Rizwan et al., 2021).

Synthesis of Pyridine-substituted Hydroxythiophenes

- Application : It is involved in the synthesis of hydroxythiophenes substituted with pyridine, achieved through hydrogen peroxide oxidation of corresponding boronic esters (Gronowitz et al., 1992).

Synthesis of Photochromic Dithienylethene Compounds

- Application : This compound is a precursor in the synthesis of novel photochromic dithienylethene compounds, characterized by their IR, NMR, MS, and elemental analysis. These compounds demonstrate potential in photochromic behavior studies (Liu et al., 2008).

Electrochromic Polythiophenes Production

- Application : Used in electrochemical polymerization for producing electrochromic polythiophene derivatives. These derivatives are notable for their ability to undergo distinctive color changes, showing potential in electrochromic applications (Alkan et al., 2003).

Synthesis of ortho-Halo-Substituted Aminobutyric Acids

- Application : Involved in the regioselective synthesis of ortho-halo-substituted aminobutyric acids. This synthesis demonstrates its versatility in organic compound synthesis (Heim-Riether, 2008).

Structural Analysis in Crystallography

- Application : Its derivatives are used in crystallography for understanding the structural composition of complex molecules. This aids in the exploration of molecular structures and their properties (Pu et al., 2005).

Glucose Sensing Materials Development

- Application : Utilized in the construction of glucose sensing materials that operate at physiological pH levels. This has implications in medical and biological applications (Das et al., 2003).

Safety And Hazards

Propiedades

IUPAC Name |

(4-bromo-5-methylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BBrO2S/c1-3-4(7)2-5(10-3)6(8)9/h2,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCCYVWSTHTZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BBrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479526 | |

| Record name | (4-Bromo-5-methylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-5-methylthiophen-2-yl)boronic acid | |

CAS RN |

154566-69-5 | |

| Record name | (4-Bromo-5-methylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

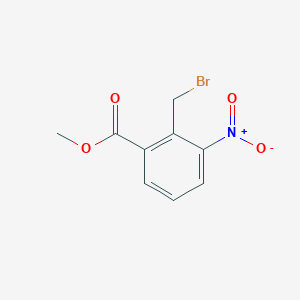

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

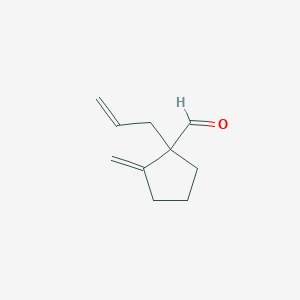

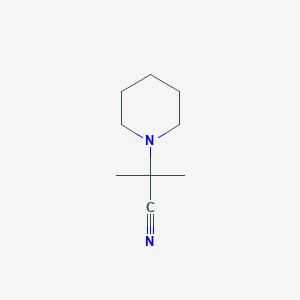

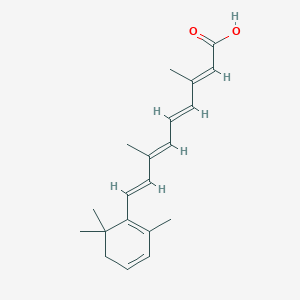

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)